

Spectroscopic Characterization of (E)-2-propylpent-2-enoic Acid: A Technical Guide

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Compound of Interest

Compound Name: (E)-2-propylpent-2-enoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **(E)-2-propylpent-2-enoic acid**, a key unsaturated carboxylic acid. The information presented herein is intended to support researchers and professionals in drug development and related fields in the identification and characterization of this compound. The data is compiled based on established spectroscopic principles and comparison with structurally similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **(E)-2-propylpent-2-enoic acid**.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~12.0	Singlet, broad	1H	-COOH
~6.8	Triplet	1H	=CH-
~2.2	Quartet	2H	-CH ₂ -CH=
~2.1	Triplet	2H	=C-CH ₂ -
~1.1	Sextet	2H	-CH ₂ -CH ₃
~0.9	Triplet	3H	=C-CH ₂ -CH ₂ -CH ₃
~0.9	Triplet	3H	-CH ₂ -CH ₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~170	C=O
~145	=C-COOH
~135	=CH-
~35	=C-CH ₂ -
~30	-CH ₂ -CH=
~22	-CH ₂ -CH ₃
~14	=C-CH ₂ -CH ₂ -CH ₃
~13	-CH ₂ -CH ₃

Table 3: Predicted IR Spectroscopic Data

Frequency (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad, Strong	O-H stretch (carboxylic acid dimer)[1][2][3][4]
~2960	Medium	C-H stretch (sp ³)
~1710	Strong	C=O stretch (conjugated carboxylic acid dimer)[1][2][3][4]
~1645	Medium	C=C stretch
~1420	Medium	O-H bend
~1250	Strong	C-O stretch

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
142	[M] ⁺ (Molecular Ion)
125	[M-OH] ⁺
97	[M-COOH] ⁺
69	[M-C ₄ H ₉ O ₂] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **(E)-2-propylpent-2-enoic acid** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - The carboxyl proton of a carboxylic acid typically appears as a broad singlet between 10-13 ppm.[1][2]
 - Protons on carbons adjacent to a carboxylic acid absorb in the 2-3 ppm region.[3][5]
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - The carboxyl carbon is expected to appear in the range of 165-185 ppm.[2][4]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation: For a solid sample, the thin solid film method is commonly used.[6] Dissolve a small amount of the solid in a volatile solvent like methylene chloride, drop the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.[6] For a liquid sample, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates.[7]
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[8]
- Data Acquisition:
 - Obtain the spectrum over the range of 4000-400 cm^{-1} .
 - Characteristic absorptions for carboxylic acids include a very broad O-H stretch from 2500-3300 cm^{-1} and a strong C=O stretch around 1710-1760 cm^{-1} . [2] Conjugation, as in **(E)-2-propylpent-2-enoic acid**, will lower the C=O stretching frequency.[2]

Mass Spectrometry (MS)

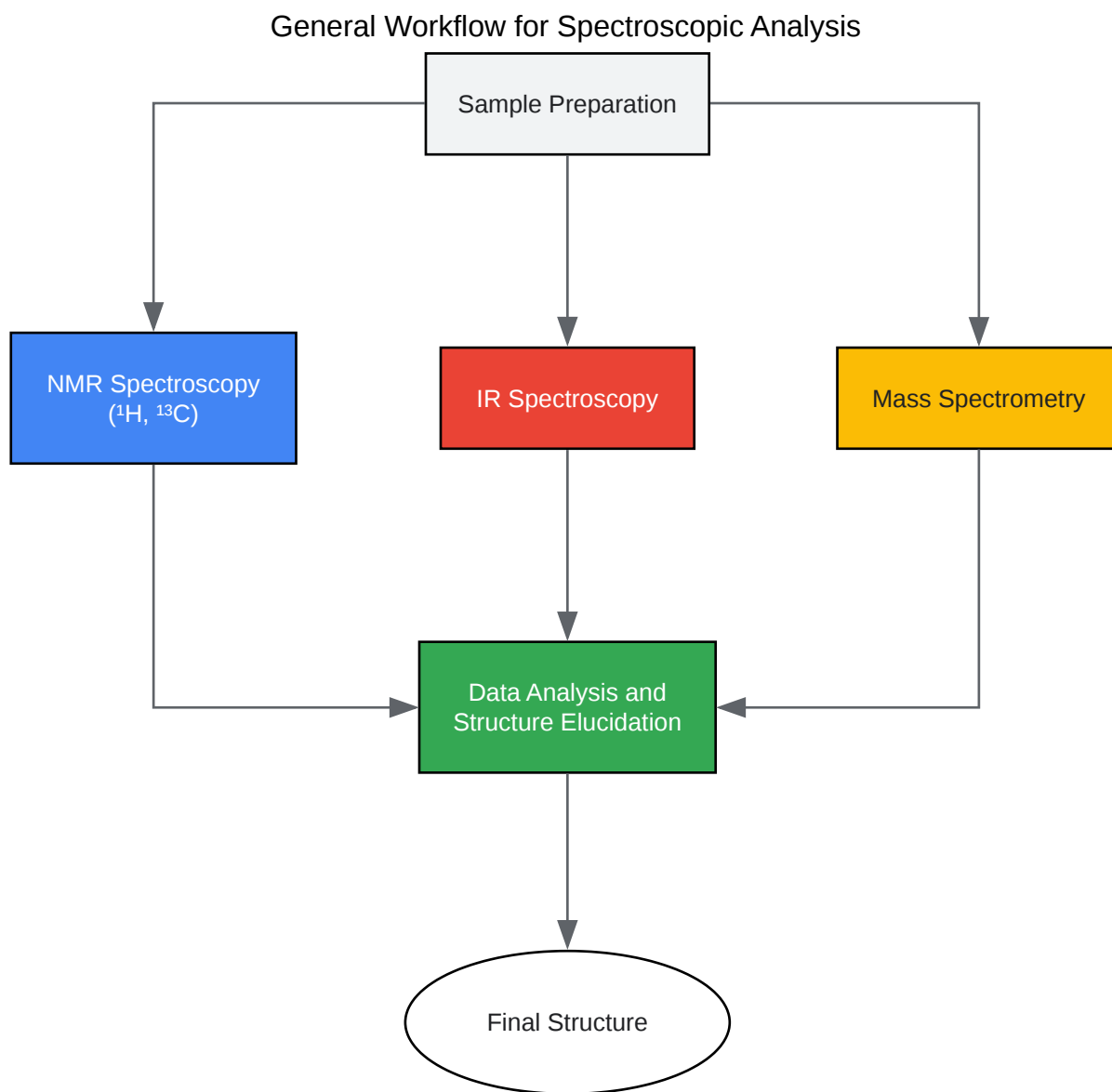
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- **Sample Preparation:** Dissolve a small amount of the sample in a suitable volatile organic solvent (e.g., methanol, acetonitrile).^[9] The concentration should be in the range of 10-100 micrograms per mL.^[9]
- **Instrumentation:** A mass spectrometer with an appropriate ionization source, such as electrospray ionization (ESI) or electron ionization (EI), is used.^{[9][10]}
- **Data Acquisition:**
 - Introduce the sample into the mass spectrometer.
 - The instrument ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z).^[10]
 - The molecular ion peak will correspond to the molecular weight of the compound. For **(E)-2-propylpent-2-enoic acid**, this is 142.20 g/mol .^[11]
 - Fragmentation patterns can provide information about the structure of the molecule. Carboxylic acids often show a characteristic loss of the hydroxyl group (-OH) and the carboxyl group (-COOH).^[4]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: Workflow of Spectroscopic Analysis.

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